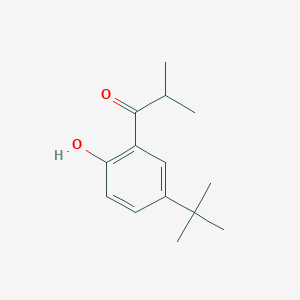![molecular formula C7H12N4 B13551703 3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)
3-Azido-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for 3-Azido-8-azabicyclo[32 the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the azido group or other functional groups present in the molecule.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of amines or other reduced products .
Aplicaciones Científicas De Investigación
3-Azido-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Azido-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in neurotransmission, thereby affecting neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic core but lacks the azido group, resulting in different chemical properties and reactivity.
3-Chloro-8-azabicyclo[3.2.1]octane: This compound has a chloro group instead of an azido group, leading to variations in its chemical behavior and applications.
8-Azabicyclo[3.2.1]octane-3-ol:
Uniqueness
3-Azido-8-azabicyclo[3.2.1]octane is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
3-azido-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12N4/c8-11-10-7-3-5-1-2-6(4-7)9-5/h5-7,9H,1-4H2 |
Clave InChI |
REITZFDNLDCJKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


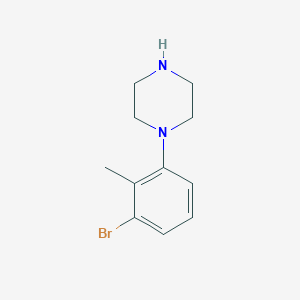
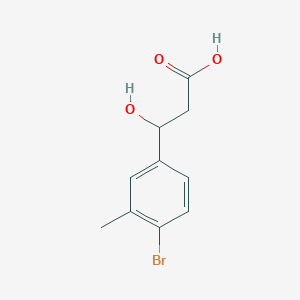
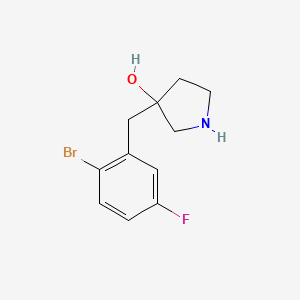
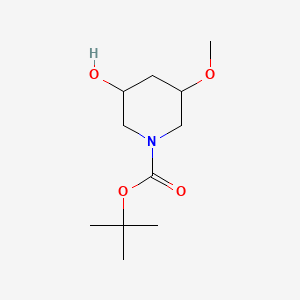



![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
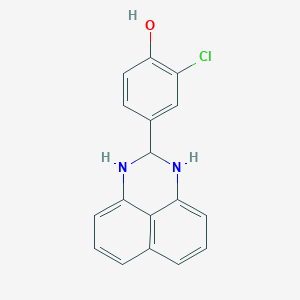
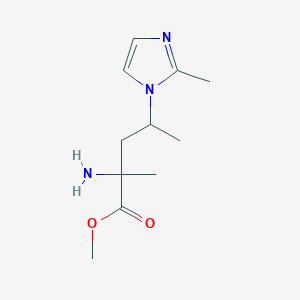

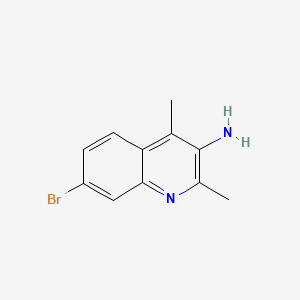
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
